![molecular formula C6H13NOS B2556063 (4-Methylmorpholin-2-yl)methanethiol CAS No. 1508506-28-2](/img/structure/B2556063.png)
(4-Methylmorpholin-2-yl)methanethiol
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Overview
Description
“(4-Methylmorpholin-2-yl)methanethiol” is a chemical compound with the CAS Number: 1508506-28-2 . It has a molecular weight of 147.24 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H13NOS/c1-7-2-3-8-6 (4-7)5-9/h6,9H,2-5H2,1H3
. This code provides a specific representation of the molecular structure. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 147.24 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Synthesis and Catalysis
One significant application of compounds related to (4-Methylmorpholin-2-yl)methanethiol involves their use in synthetic chemistry, particularly in the synthesis of thiobenzamides and derivatives through the Willgerodt-Kindler reaction. This reaction is facilitated under microwave heating and catalyzed by Montmorillonite K-10 in the presence of sulfur, morpholine, and aldehyde. The study by Agnimonhan et al. (2014) highlights that the reaction yields are improved under basic catalysis conditions, indicating the efficiency of this compound derivatives in promoting these synthetic processes Agnimonhan et al., 2014.
Environmental Chemistry and Microbiology
In environmental chemistry and microbiology, the study by Moran et al. (2007) presents insights into the anaerobic oxidation of methane (AOM), where compounds similar to this compound play a role in microbial consortia involving Archaea and sulfate-reducing bacteria. This process, involving methanethiol as a possible intermediate, underscores the compound's relevance in understanding methane's biogeochemical cycle and its conversion processes Moran et al., 2007.
Surface Science and Catalysis
The interaction of methanethiol with catalytic surfaces is crucial for applications in desulfurization processes and the synthesis of chemicals. Dvorak et al. (2001) investigated the reaction of methanethiol on ZnO surfaces, highlighting the compound's role in producing various gaseous products through C–S bond cleavage, which is fundamental in understanding catalytic reactions for environmental applications Dvorak et al., 2001.
Biogas Production
Kabir et al. (2013) explored the pretreatment effects of N-methylmorpholine-N-oxide (NMMO) on lignocelluloses for biogas production, demonstrating the utility of morpholine derivatives in enhancing methane yields from biomass. This research is indicative of the broader applications of morpholine derivatives in renewable energy technologies Kabir et al., 2013.
Chemical Sensing and Luminescence
Research into the luminescence properties of gold(I)-dithioether complexes, which could include this compound derivatives, provides a basis for developing new materials for optical applications. Awaleh et al. (2008) synthesized and characterized a series of compounds for their luminescent properties, opening avenues for the application of such derivatives in sensing and luminescent materials Awaleh et al., 2008.
Safety and Hazards
properties
IUPAC Name |
(4-methylmorpholin-2-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-7-2-3-8-6(4-7)5-9/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJZEIBFVKVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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